molecular formula C11H17N3 B13604297 1-[(2-Methylpyridin-3-yl)methyl]piperazine

1-[(2-Methylpyridin-3-yl)methyl]piperazine

Cat. No.: B13604297
M. Wt: 191.27 g/mol
InChI Key: TVLVWXRCHCTFMD-UHFFFAOYSA-N
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Description

1-[(2-Methylpyridin-3-yl)methyl]piperazine is a chemical compound with the molecular formula C11H17N3 It is a derivative of piperazine, where the piperazine ring is substituted with a 2-methylpyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]piperazine typically involves the reaction of 2-methyl-3-pyridinemethanol with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

1-[(2-Methylpyridin-3-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Methylpyridin-2-yl)methyl]piperazine
  • 1-(3-Methylpyridin-2-yl)piperazine
  • 1-(2-Methylpyridin-4-yl)piperazine

Uniqueness

1-[(2-Methylpyridin-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C11H17N3/c1-10-11(3-2-4-13-10)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3

InChI Key

TVLVWXRCHCTFMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2CCNCC2

Origin of Product

United States

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